Dibenzyl 2-aminosuccinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

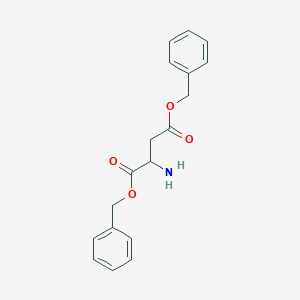

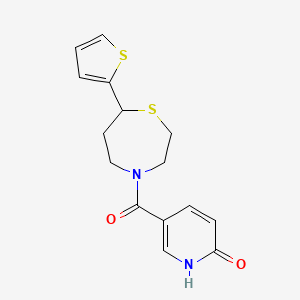

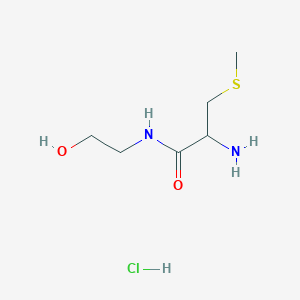

Dibenzyl 2-aminosuccinate, also known as Dibenzyl aspartate, is a chemical compound with the molecular formula C18H19NO4 . It has a molecular weight of 313.34800 .

Synthesis Analysis

The synthesis of Dibenzyl 2-aminosuccinate involves several steps. One of the synthetic routes involves the use of Z-Asp (OBzl)-OBzl, DL-Aspartic Acid, and Benzyl alcohol . Another synthetic route involves the use of D-aspartate (OBzl), p-Toluenesulfon, and Benzyl alcohol . The synthesis process has been documented in several literature sources .Molecular Structure Analysis

The molecular structure of Dibenzyl 2-aminosuccinate consists of 18 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact mass is 313.13100 .Chemical Reactions Analysis

While specific chemical reactions involving Dibenzyl 2-aminosuccinate are not detailed in the search results, it’s worth noting that compounds like Dibenzyl 2-aminosuccinate can undergo various chemical reactions depending on the conditions and reagents used .Scientific Research Applications

HIV Protease Inhibitors Synthesis

Dibenzyl 2-aminosuccinate derivatives have been utilized in the synthesis of HIV protease inhibitors. Enantiomerically pure N,N-dibenzyl-alpha-amino aldehydes, closely related to Dibenzyl 2-aminosuccinate, have been used to produce aminoalkyl epoxides and chlorohydrin hydrochlorides. These compounds serve as crucial intermediates for developing hydroxyethylamine-based HIV protease inhibitors, offering a safer and efficient synthesis method amenable for large-scale production (Beaulieu & Wernic, 1996).

Neurogenic Agents for Alzheimer's Disease

Research indicates that certain derivatives of N,N-dibenzyl(N-methyl)amine, which are structurally similar to Dibenzyl 2-aminosuccinate, exhibit properties beneficial in treating Alzheimer's disease. These compounds have shown neurogenic, antioxidant, cholinergic, and neuroprotective effects at low-micromolar concentrations. They promote neural stem cells' maturation into neurons and protect against mitochondrial oxidative stress, highlighting their potential in Alzheimer's disease treatment (López-Iglesias et al., 2014).

Chemical Synthesis and Rearrangements

Dibenzyl 2-aminosuccinate and its derivatives have been studied for their behavior in chemical reactions. For instance, N,N-dibenzyl-2-aminopropanal, a derivative, can rearrange into N,N-dibenzyl-1-aminopropanone under certain conditions. This rearrangement, facilitated by silica gel or pyridinium acetate, is an example of the compound's versatility in synthetic chemistry applications (Adia, Hénaff, & Whiting, 1997).

Future Directions

While specific future directions for Dibenzyl 2-aminosuccinate are not mentioned in the search results, one paper discusses the synthesis and anti-TMV activity of similar compounds . This suggests potential future research directions in exploring the biological activities of Dibenzyl 2-aminosuccinate and similar compounds.

properties

IUPAC Name |

dibenzyl 2-aminobutanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14/h1-10,16H,11-13,19H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAMWLOABQRMAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzyl 2-aminosuccinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-dichloro-N-[3-(2-fluorophenyl)-1,2-oxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2466282.png)

![Methyl 4-(7-ethoxy-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzoate](/img/structure/B2466287.png)

![Ethyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxypropanoate](/img/structure/B2466293.png)

![2-[[1-[(3-Methylphenyl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2466298.png)

![2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2466301.png)

![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol](/img/structure/B2466303.png)